Cas no 2171870-61-2 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring an alkyne-functionalized oxolane ring. Its key structural attributes include a rigid oxolane scaffold and a terminal alkyne group, enabling selective conjugation via click chemistry, such as CuAAC or strain-promoted azide-alkyne cycloaddition. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its incorporation into peptide backbones. This compound is particularly valuable for introducing constrained cyclic motifs or bioorthogonal handles into synthetic peptides or biomaterials. Its design supports applications in peptide engineering, bioconjugation, and the development of structurally modified bioactive compounds.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid structure
2171870-61-2 structure
Product Name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid
CAS No:2171870-61-2
MF:C24H22N2O6
MW:434.441286563873
CID:6264413
PubChem ID:165564657
Update Time:2025-06-07

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid
    • EN300-1550313
    • 2171870-61-2
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]oxolane-3-carboxylic acid
    • Inchi: 1S/C24H22N2O6/c27-22(26-21-14-31-12-20(21)23(28)29)10-5-11-25-24(30)32-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,11-14H2,(H,25,30)(H,26,27)(H,28,29)
    • InChI Key: UQOVWQMDYOYRCQ-UHFFFAOYSA-N
    • SMILES: O1CC(C(=O)O)C(C1)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 434.14778643g/mol
  • Monoisotopic Mass: 434.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 114Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid Pricemore >>

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4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid Related Literature

Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid (CAS No. 2171870-61-2)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid (CAS No. 2171870-61-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a butynyl amide moiety, making it a valuable intermediate in the synthesis of complex molecules and therapeutic agents.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which helps maintain the integrity of the target molecule. The presence of this group in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid allows for precise control over the reactivity of the amino group, facilitating stepwise synthesis and functionalization. This is particularly important in the development of peptides and peptidomimetics, where precise control over the sequence and structure is crucial for achieving desired biological activities.

The butynyl amide moiety in this compound adds another layer of complexity and functionality. Butynyl groups are known for their ability to participate in various chemical reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a powerful "click" reaction used in bioconjugation and materials science. This feature makes 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid an attractive building block for the synthesis of bioactive molecules and functional materials.

In recent years, there has been a growing interest in the use of such compounds in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of compounds with similar structural features in modulating protein–protein interactions (PPIs). PPIs are critical for various cellular processes, and their dysregulation is often associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. By designing molecules that can selectively disrupt or enhance specific PPIs, researchers aim to develop new therapeutic strategies that are more targeted and effective.

The carboxylic acid functionality in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid provides additional opportunities for functionalization. Carboxylic acids can be readily converted into esters, amides, or other derivatives, which can be used to introduce various functional groups or linkers. This versatility makes the compound suitable for a wide range of applications, from drug discovery to materials science.

In the context of drug discovery, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidooxolane-3-carboxylic acid can serve as a key intermediate in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. By designing prodrugs with improved pharmacokinetic properties, such as enhanced solubility or reduced toxicity, researchers can overcome some of the challenges associated with traditional drug delivery methods.

Beyond its applications in medicinal chemistry, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ymanidooxolane-3-carboxylic acid has also shown promise in materials science. The unique combination of functional groups in this compound allows for the creation of advanced materials with tailored properties. For example, researchers have explored its use in the development of stimuli-responsive materials that can change their properties in response to external stimuli such as pH, temperature, or light. Such materials have potential applications in areas such as drug delivery systems, sensors, and smart coatings.

The synthesis of 4-{[(9H-fluoren - 9 - yl)methoxycarbonyl]amino}but - 2 - yn - 1 - ylamido oxolan - 3 - carboxylic acid typically involves several steps, including the protection of amino groups with Fmoc chloride, followed by coupling reactions to introduce the butynyl amide moiety and carboxylic acid functionality. The choice of solvents and catalysts plays a crucial role in optimizing yield and purity. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In conclusion, 4-{[(9H-fluoren - 9 - yl)methoxycarbonyl]amino}but - 2 - yn - 1 - ylamido oxolan - 3 - carboxylic acid (CAS No. 2171870 - 61 - 2) is a versatile compound with significant potential in various fields of research and development. Its unique structural features make it an ideal candidate for applications ranging from drug discovery to materials science. As research continues to advance, it is likely that new uses and applications for this compound will be discovered, further expanding its impact on science and technology.

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